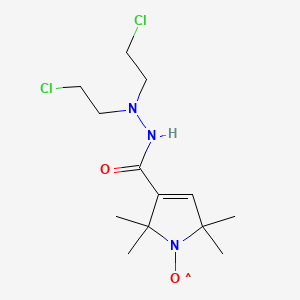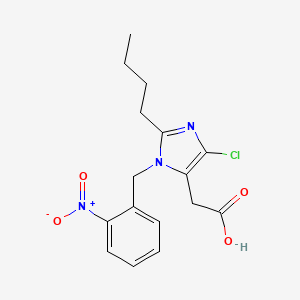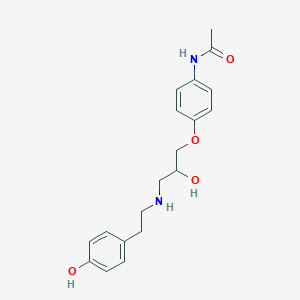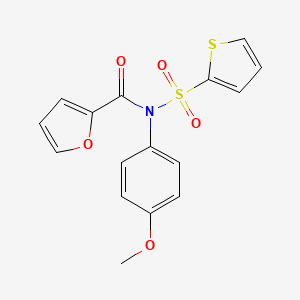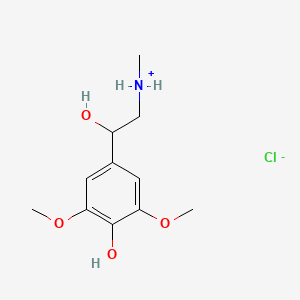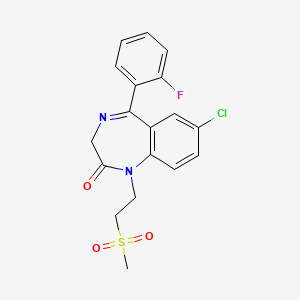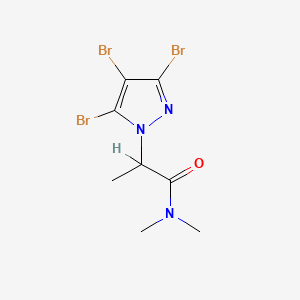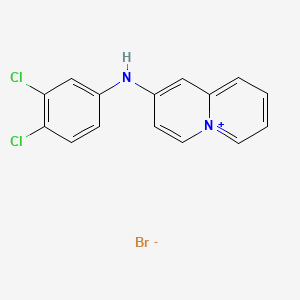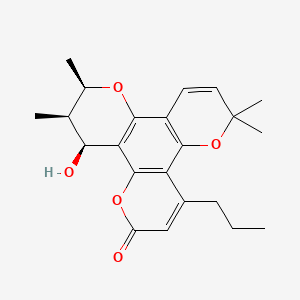
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)- is a natural product found in Calophyllum lanigerum and Calophyllum brasiliense with data available.
Aplicaciones Científicas De Investigación
HIV-1 Reverse Transcriptase Inhibition
A study examined the stereochemistry of dipyranocoumarins, including 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, which are potent inhibitors of HIV-1 reverse transcriptase. These compounds were converted to MTPA derivatives and investigated using 1H NMR spectroscopy and molecular mechanics calculations (Shi et al., 1998).
Antiviral Efficacy Against Measles Virus
Another research evaluated coumarin and pyranocoumarin analogues for their in vitro antiviral efficacy against measles virus. Several compounds, including analogues of 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, showed significant selectivity and inhibitory activity against measles virus, suggesting their potential as novel pharmacophores for antiviral drugs (Barnard et al., 2002).
Phytotoxic Properties
Research on Prionosciadium watsoni identified pyranocoumarins with phytotoxic activity. These compounds, structurally related to 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, were assessed for their effects on various plants, indicating their potential use in plant biology and agriculture (Valencia-Islas et al., 2002).
Synthesis and Structural Studies
Several studies focused on the synthesis and structural analysis of compounds structurally related to 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one. These include novel syntheses of dihydropyranoflavonols and isomeric pyranocoumarins, contributing to the understanding of their chemical properties and potential applications in various fields (Takkellapati et al., 1985); (Vittal et al., 1998).
Mass Fragmentation Analysis
A study explored the electron-induced mass fragmentation of isomeric benzodipyran systems, which are structurally related to 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one. This research provides insight into the chemical behavior of these compounds under specific conditions, which could be valuable in analytical chemistry applications (van der Schyf & Mabic, 2004).
Propiedades
Número CAS |
142632-35-7 |
|---|---|
Nombre del producto |
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)- |
Fórmula molecular |
C22H26O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(16R,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12+,18-/m0/s1 |
Clave InChI |
NIDRYBLTWYFCFV-IUUKEHGRSA-N |
SMILES isomérico |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@H](O4)C)C)O |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Otros números CAS |
142632-35-7 |
Sinónimos |
calanolide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



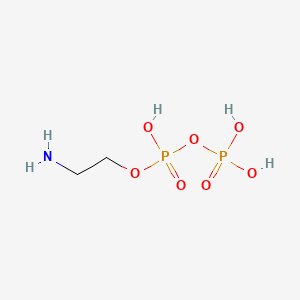
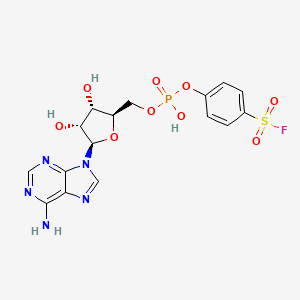
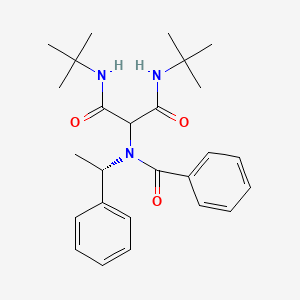
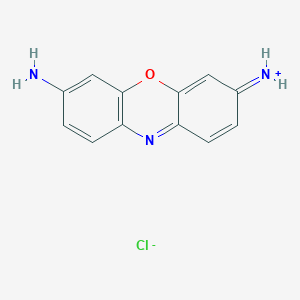
![4-[4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid](/img/structure/B1210851.png)
![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)
